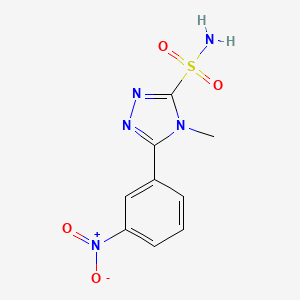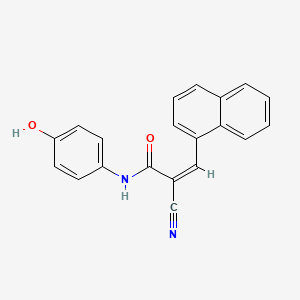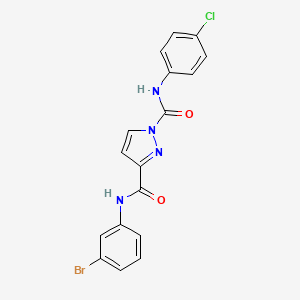
4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide
Overview
Description
4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide is a heterocyclic compound that contains a triazole ring substituted with a methyl group, a nitrophenyl group, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide typically involves the reaction of 4-methyl-1,2,4-triazole with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-methyl-5-(3-aminophenyl)-1,2,4-triazole-3-sulfonamide.
Substitution: Various substituted triazole derivatives.
Hydrolysis: 4-methyl-1,2,4-triazole-3-sulfonic acid and 3-nitroaniline.
Scientific Research Applications
4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe to study enzyme activities and protein interactions.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activities or disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-(3-aminophenyl)-1,2,4-triazole-3-sulfonamide: Similar structure but with an amino group instead of a nitro group.
4-methyl-5-(3-chlorophenyl)-1,2,4-triazole-3-sulfonamide: Similar structure but with a chloro group instead of a nitro group.
4-methyl-5-(3-methoxyphenyl)-1,2,4-triazole-3-sulfonamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring electron transfer or specific molecular interactions.
Properties
IUPAC Name |
4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4S/c1-13-8(11-12-9(13)19(10,17)18)6-3-2-4-7(5-6)14(15)16/h2-5H,1H3,(H2,10,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGNIPQNIRXJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)N)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-bromophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3510054.png)
![2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B3510060.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3510068.png)

![6-bromo-2-ethyl-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3510085.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3510092.png)
![1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde](/img/structure/B3510098.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3510112.png)
![N-1,3-thiazol-2-yl-2-{[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B3510122.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide](/img/structure/B3510123.png)
![2-(benzylthio)-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B3510126.png)
![methyl 4-{5-[(4-methoxy-3-nitrobenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3510139.png)
![4-[(cyclohexylsulfanyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3510140.png)
